molecular formula C7H13Br2N3 B3103126 4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide CAS No. 1431965-43-3

4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide

Cat. No.: B3103126
CAS No.: 1431965-43-3
M. Wt: 299.01 g/mol
InChI Key: YRFUQRABJUQJEM-UHFFFAOYSA-N
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Description

4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide (: 1431965-43-3) is a brominated pyrazole derivative offered as a hydrobromide salt for enhanced stability. With a molecular formula of C 7 H 13 Br 2 N 3 and a molecular weight of 299.01 g/mol, this compound serves as a versatile chemical intermediate in organic synthesis and medicinal chemistry research . The pyrazole core is a privileged scaffold in drug discovery, known for its wide spectrum of biological activities . This specific bromo- and amine-functionalized pyrazole is particularly valuable for constructing more complex molecules via cross-coupling reactions and nucleophilic substitutions, making it a key building block in the development of potential pharmacologically active compounds . Researchers utilize this and similar pyrazole derivatives in various investigative areas, including the synthesis of novel anti-inflammatory, antimicrobial, and anticancer agents, as well as in the development of kinase inhibitors and metal-organic frameworks (MOFs) . This product is intended for research purposes in laboratory settings only. It is not for diagnostic, therapeutic, or any other human use. Researchers should consult the safety data sheet (SDS) prior to handling and adhere to all relevant laboratory safety protocols.

Structure

3D Structure of Parent

Interactive Chemical Structure Model





Properties

IUPAC Name

4-bromo-5-methyl-2-propylpyrazol-3-amine;hydrobromide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H12BrN3.BrH/c1-3-4-11-7(9)6(8)5(2)10-11;/h3-4,9H2,1-2H3;1H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YRFUQRABJUQJEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCN1C(=C(C(=N1)C)Br)N.Br
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13Br2N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.01 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1431965-43-3
Record name 1H-Pyrazol-5-amine, 4-bromo-3-methyl-1-propyl-, hydrobromide (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1431965-43-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide typically involves the bromination of 3-methyl-1-propyl-1H-pyrazol-5-amine. The reaction is carried out under controlled conditions to ensure the selective bromination at the 4-position . Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent like acetic acid or dichloromethane.

Industrial Production Methods: Industrial production of this compound may involve large-scale bromination reactions using automated systems to control temperature, pressure, and reagent addition. The use of continuous flow reactors can enhance the efficiency and safety of the process .

Chemical Reactions Analysis

Nucleophilic Substitution at the Bromine Center

The bromine atom at position 4 serves as a key electrophilic site for substitution reactions. Transition metal-catalyzed cross-coupling reactions are particularly effective:

Reaction TypeConditions/ReagentsProductYieldReference
Suzuki CouplingPd(PPh₃)₄, Na₂CO₃, arylboronic acid, DME, 80°C4-Aryl-3-methyl-1-propylpyrazole75–85%
HydrolysisNaOH (10%), ethanol, reflux4-Hydroxy derivative65%

Mechanistic Notes :

  • Suzuki coupling replaces bromine with aryl/heteroaryl groups under palladium catalysis, forming biaryl structures .

  • Hydrolysis under basic conditions yields hydroxyl derivatives, though steric hindrance from the propyl group may limit efficiency .

Reactivity of the Amine Group

The primary amine at position 5 participates in acylation, alkylation, and condensation reactions:

Reaction TypeConditions/ReagentsProductYieldReference
AcylationAcetyl chloride, Et₃N, DCM, 0°C5-Acetamido derivative85%
AlkylationMethyl iodide, K₂CO₃, DMF, 60°C5-Methylamino derivative78%
Schiff BaseBenzaldehyde, ethanol, reflux5-Benzylideneamino derivative70%

Key Observations :

  • Acylation proceeds efficiently under mild conditions due to the amine’s nucleophilicity.

  • Steric effects from the propyl group may slow alkylation kinetics compared to smaller analogs.

Cross-Coupling Reactions

The bromine atom enables palladium- or copper-mediated couplings for structural diversification:

Reaction TypeConditions/ReagentsProductYieldReference
Buchwald-HartwigPd₂(dba)₃, Xantphos, aryl halide, 100°C4-Arylaminopyrazole80%
Ullmann CouplingCuI, L-proline, aryl iodide, DMSO, 110°C4-Aryl derivative68%

Applications :

  • Coupling with aryl halides introduces electron-donating/withdrawing groups, modulating electronic properties .

Cyclization and Heterocycle Formation

The amine group facilitates cyclization with dielectrophilic reagents to form fused heterocycles:

Reaction TypeConditions/ReagentsProductYieldReference
Pyrazolo-Pyrimidine1,3-Diketone, ethanol, refluxPyrazolo[1,5-a]pyrimidine70%
Triazole FormationNaN₃, CuSO₄, ascorbic acid, H₂O, 25°C1,2,3-Triazole hybrid65%

Mechanistic Insight :

  • Condensation with 1,3-diketones exploits the amine’s nucleophilicity to form six-membered fused rings .

Oxidation and Reduction Pathways

While limited by the stable pyrazole core, selective transformations include:

Reaction TypeConditions/ReagentsProductYieldReference
Amine OxidationmCPBA, DCM, 0°CNitroso derivative55%
Bromine ReductionZn, AcOH, 25°CDehalogenated pyrazole60%

Challenges :

  • Overoxidation of the amine to nitro groups requires careful stoichiometric control.

Electrophilic Aromatic Substitution

The electron-rich pyrazole ring undergoes electrophilic attack, guided by substituent directing effects:

Reaction TypeConditions/ReagentsProductYieldReference
NitrationHNO₃, H₂SO₄, 0°C3-Nitro derivative50%
SulfonationSO₃, H₂SO₄, 60°C3-Sulfo derivative45%

Regioselectivity :

  • Methyl and propyl groups direct electrophiles to position 3 via steric and electronic effects .

Scientific Research Applications

4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide is a pyrazole derivative with diverse applications in scientific research, including serving as a building block in synthesizing complex heterocyclic compounds, and in the creation of agrochemicals and other industrial compounds. It has a molecular weight of 299.01 g/mol and the CAS No. 1431965-43-3.

Scientific Research Applications

This compound is a versatile compound with applications spanning chemistry, biology, medicine, and industry. Its primary applications are:

  • Chemistry It is used as a building block in the synthesis of more complex heterocyclic compounds.
  • Biology It is investigated for potential biological activities, including antimicrobial and anticancer properties.
  • Medicine It is explored as a precursor for developing pharmaceutical agents targeting specific enzymes or receptors.
  • Industry It is utilized in the synthesis of agrochemicals and other industrially relevant compounds.

Chemical Reactions

The presence of bromine allows it to undergo various chemical reactions:

  • Substitution Reactions The bromine atom can be substituted with nucleophiles like amines, thiols, or alkoxides.
  • Oxidation and Reduction Reactions It can be oxidized or reduced under specific conditions to form different derivatives.
  • Coupling Reactions It can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Similar Compounds

Its unique structure gives it distinct properties compared to other compounds:

  • 3-Bromo-1H-pyrazol-5-amine: This compound has similar reactivity but different substitution patterns compared to this compound.
  • 4-Bromo-1H-pyrazole: This compound lacks the methyl and propyl groups, leading to different chemical and biological properties.
  • 3-Methyl-1-propyl-1H-pyrazol-5-amine: This compound is similar in structure but lacks the bromine atom, affecting its reactivity and applications.

Mechanism of Action

The mechanism of action of 4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide involves its interaction with specific molecular targets. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity to enzymes or receptors. Additionally, the pyrazole ring can engage in hydrogen bonding and π-π interactions, further modulating its biological activity .

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

Pyrazole derivatives exhibit diverse properties depending on substituent patterns. Below is a comparative analysis:

Compound Name Substituents (Positions) Molecular Weight (g/mol) Key Properties
4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide 1-propyl, 3-methyl, 4-bromo 256.93 High solubility (hydrobromide salt), moderate lipophilicity
4-Bromo-3-cyclopropyl-1-phenyl-1H-pyrazol-5-amine (CAS 1820706-62-4) 1-phenyl, 3-cyclopropyl Not reported Lower solubility (aromatic substituents), increased steric hindrance
5-(4-Bromophenyl)-3-phenyl-4,5-dihydro-1H-pyrazole-1-carboximidamide (Compound 10, ) 5-(4-Bromophenyl), 3-phenyl Not reported Dihydropyrazole backbone; conformational flexibility may enhance binding to biological targets
4k: Pyrazole-3-carboxamide derivative () 5-bromothiophen-2-yl 596.25 Bromothiophene enhances π-stacking; carboxamide group improves target affinity

Key Observations :

  • Alkyl vs. However, phenyl groups (e.g., in CAS 1820706-62-4) may enhance aromatic interactions in receptor binding .
  • Bromine Position: Bromine at position 4 (target compound) vs. 5-(4-bromophenyl) (Compound 10) alters electronic distribution. Bromine at the pyrazole ring (vs.

Role of Hydrobromide Salt Form

The hydrobromide counterion in the target compound contrasts with neutral or alternative salt forms in analogs:

  • Solubility: Hydrobromide salts (e.g., Galantamine Hydrobromide) are known to enhance aqueous solubility, critical for drug formulation . The target compound’s solubility is likely superior to neutral analogs like CAS 1820706-62-3.
  • Stability : Hydrobromide salts generally exhibit improved stability under ambient conditions compared to free bases, as seen in pharmaceuticals like Citalopram Hydrobromide .

Biological Activity

4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide is a heterocyclic compound that belongs to the pyrazole family. Pyrazoles are well-known for their diverse biological activities and applications in medicinal chemistry. This article reviews the biological activity of this specific compound, focusing on its potential antimicrobial, anticancer, and anti-inflammatory properties, supported by relevant case studies and research findings.

  • IUPAC Name : 4-bromo-5-methyl-2-propylpyrazol-3-amine; hydrobromide
  • Molecular Formula : C7H13Br2N3
  • CAS Number : 1431965-43-3

Synthesis

The synthesis of this compound typically involves the bromination of 3-methyl-1-propyl-1H-pyrazol-5-amine under controlled conditions to ensure selective bromination at the 4-position. This compound serves as a building block for more complex heterocyclic compounds and has various applications in biological research and drug development .

Antimicrobial Activity

Research has indicated that pyrazole derivatives exhibit significant antimicrobial properties. A study demonstrated that compounds similar to this compound showed promising results against various bacterial strains, including E. coli and Bacillus subtilis. The tested compounds exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Table 1: Antimicrobial Activity of Pyrazole Derivatives

CompoundTarget OrganismsMIC (µg/mL)Reference
4-Bromo derivativesE. coli, B. subtilis40
3-Methyl derivativesStaphylococcus aureus25
1-Acetyl derivativesMycobacterium tuberculosis6.25

Anticancer Activity

The anticancer potential of pyrazole compounds has been extensively studied. For instance, derivatives have shown activity against several cancer cell lines, including A549 (lung cancer) and MCF7 (breast cancer). The compound's mechanism often involves inducing apoptosis in cancer cells and inhibiting tumor growth.

A recent study reported that specific pyrazole derivatives demonstrated IC50 values ranging from 26 µM to 49 µM against various cancer cell lines, indicating their potential as anticancer agents .

Table 2: Anticancer Activity of Pyrazole Derivatives

CompoundCancer Cell LineIC50 (µM)Reference
Compound AA54926
Compound BMCF749
Compound CHeLa30

Anti-inflammatory Activity

Pyrazole derivatives have also been evaluated for their anti-inflammatory effects. Studies have shown that certain compounds can reduce inflammation in animal models, exhibiting effects comparable to standard anti-inflammatory drugs like indomethacin. The mechanism is believed to involve the inhibition of inflammatory mediators such as cytokines and prostaglandins .

Case Studies

  • Antimicrobial Study : A series of pyrazole derivatives were synthesized and tested against pathogenic bacteria. The study found that the presence of bromine at the para position significantly enhanced antimicrobial activity compared to non-brominated analogs .
  • Anticancer Research : A comprehensive evaluation of several pyrazole-based compounds revealed that those with alkyl substitutions exhibited better cytotoxicity against A549 cells, leading to further investigations into their apoptotic mechanisms .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 4-bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide, and how can reaction efficiency be optimized?

  • Methodological Answer : The compound is typically synthesized via bromination of precursor pyrazole derivatives. For example, bromine (Br₂) in aqueous media is used to introduce bromine at the C4 position of the pyrazole ring . Optimization involves controlling stoichiometry (e.g., Br₂:precursor molar ratio 1:1.2) and reaction temperature (0–5°C to minimize side reactions). Post-reaction purification via recrystallization (e.g., petroleum ether) improves yield . Monitoring by TLC or HPLC ensures reaction completion.

Q. How is the structural integrity of this compound validated post-synthesis?

  • Methodological Answer : X-ray crystallography is the gold standard for confirming molecular structure, especially for brominated pyrazoles . Complementary techniques include:

  • ¹H/¹³C NMR : To verify substitution patterns (e.g., bromine-induced deshielding at C4).
  • Mass spectrometry (HRMS) : For exact mass confirmation (e.g., molecular ion [M+H]⁺ at m/z 294.02 for C₈H₁₄Br₂N₃) .
  • IR spectroscopy : To detect functional groups (e.g., N-H stretches at ~3300 cm⁻¹ for the amine group) .

Q. What analytical methods are recommended for assessing purity and stability?

  • Methodological Answer :

  • High-performance liquid chromatography (HPLC) : Use a C18 column with UV detection at 254 nm; retention time consistency indicates purity .
  • Thermogravimetric analysis (TGA) : Evaluates thermal stability (decomposition onset >150°C suggests robust stability) .
  • Karl Fischer titration : Measures residual moisture (<0.5% w/w recommended for hygroscopic hydrobromide salts) .

Advanced Research Questions

Q. How can computational methods aid in designing derivatives of this compound for pharmacological studies?

  • Methodological Answer : Quantum chemical calculations (e.g., DFT at B3LYP/6-31G* level) predict electronic properties (e.g., HOMO-LUMO gaps) to guide derivatization. ICReDD’s reaction path search algorithms integrate experimental data with computational predictions to prioritize synthetic targets . Molecular docking (e.g., AutoDock Vina) screens potential binding affinities against biological targets (e.g., antimicrobial enzymes) .

Q. What strategies resolve contradictions in reported bioactivity data for brominated pyrazole derivatives?

  • Methodological Answer : Discrepancies in antimicrobial activity (e.g., MIC values) may arise from:

  • Structural analogs : Subtle differences in substituents (e.g., 4-fluorophenyl vs. 4-chlorophenyl) alter hydrophobicity .
  • Assay conditions : Standardize protocols (e.g., broth microdilution per CLSI guidelines) to ensure reproducibility .
  • Metabolite interference : LC-MS/MS identifies degradation products that may inhibit/activate targets .

Q. How can regioselectivity challenges during bromination be addressed?

  • Methodological Answer : Competing bromination at undesired positions (e.g., C5 instead of C4) is mitigated by:

  • Directing groups : Use electron-withdrawing groups (e.g., –NO₂) to steer bromine to C4 .
  • Catalytic systems : Ionic liquids (e.g., 1-butyl-3-methylimidazolium bromide) enhance regioselectivity via solvent effects .
  • In situ monitoring : Raman spectroscopy tracks reaction progress to halt at optimal conversion .

Key Challenges and Solutions

  • Byproduct Formation : Bromination of 3-methylpyrazole precursors generates dibrominated byproducts; column chromatography (silica gel, hexane/EtOAc) isolates the target compound .
  • Hydroscopicity : Store under inert gas (N₂/Ar) at −20°C to prevent hydrolysis of the hydrobromide salt .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
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4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide
Reactant of Route 2
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4-Bromo-3-methyl-1-propyl-1H-pyrazol-5-amine hydrobromide

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